molecular formula C12H18FNO4S B6494516 1-(3-fluorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)methanesulfonamide CAS No. 1334372-19-8

1-(3-fluorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)methanesulfonamide

Cat. No.: B6494516
CAS No.: 1334372-19-8
M. Wt: 291.34 g/mol
InChI Key: REGCWLBWDNYCDF-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)methanesulfonamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a fluorophenyl group attached to a sulfonamide moiety, which is further linked to a hydroxy-methoxy-methylpropyl group. Its unique structure makes it a subject of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-fluorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)methanesulfonamide typically involves multiple steps, starting with the preparation of the fluorophenyl derivative. The fluorophenyl group can be introduced through electrophilic aromatic substitution reactions using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The resulting fluorophenyl compound is then reacted with a suitable sulfonamide precursor under acidic or basic conditions to form the sulfonamide linkage.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and reduce costs. Additionally, purification techniques such as recrystallization, chromatography, and distillation are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)methanesulfonamide can undergo various chemical reactions, including:

  • Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium(VI) oxide or Dess-Martin periodinane.

  • Reduction: The methoxy group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or alkoxides.

Common Reagents and Conditions:

  • Oxidation: Chromium(VI) oxide, Dess-Martin periodinane, acetic acid.

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), ethanol.

  • Substitution: Amines, alkoxides, polar aprotic solvents.

Major Products Formed:

  • Oxidation: 1-(3-fluorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl) methanesulfonamide can be converted to its corresponding ketone or aldehyde.

  • Reduction: The methoxy group can be reduced to a hydroxyl group, resulting in a diol derivative.

  • Substitution: Nucleophilic substitution can lead to the formation of various substituted fluorophenyl derivatives.

Scientific Research Applications

1-(3-Fluorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)methanesulfonamide has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound may serve as a probe or inhibitor in biological studies, particularly in enzyme inhibition assays.

  • Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(3-fluorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)methanesulfonamide exerts its effects involves its interaction with molecular targets and pathways. The sulfonamide group can bind to enzymes or receptors, modulating their activity. The fluorophenyl group may enhance the compound's binding affinity and selectivity towards specific targets. The hydroxy and methoxy groups can influence the compound's solubility and bioavailability.

Comparison with Similar Compounds

  • 1-(3-Chlorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)methanesulfonamide

  • 1-(3-Bromophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)methanesulfonamide

  • 1-(3-Iodophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)methanesulfonamide

Uniqueness: 1-(3-Fluorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)methanesulfonamide stands out due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its halogenated analogs. The fluorine atom can enhance the compound's metabolic stability and binding affinity, making it a valuable candidate for further research and development.

Properties

IUPAC Name

1-(3-fluorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FNO4S/c1-12(15,9-18-2)8-14-19(16,17)7-10-4-3-5-11(13)6-10/h3-6,14-15H,7-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REGCWLBWDNYCDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)CC1=CC(=CC=C1)F)(COC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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